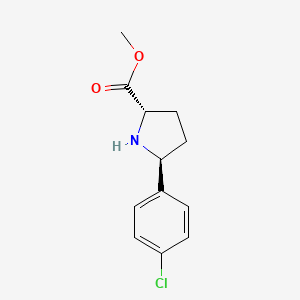

Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate, also known as Methylphenidate, is a central nervous system stimulant that is widely used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a psychostimulant drug that works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve focus, attention, and alertness.

Wirkmechanismus

Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate works by blocking the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in the levels of these neurotransmitters. This increase in neurotransmitter levels helps to improve focus, attention, and alertness. Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate also affects the levels of other neurotransmitters, such as serotonin and histamine, which can have an impact on mood and behavior.

Biochemical and Physiological Effects

Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate can have both short-term and long-term effects on the brain and body. Short-term effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. Long-term effects can include changes in brain structure and function, as well as an increased risk of addiction and substance abuse.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate has several advantages for use in lab experiments, including its well-established pharmacological profile, its ability to cross the blood-brain barrier, and its high potency and selectivity for dopamine and norepinephrine transporters. However, there are also limitations to its use, including its potential for abuse, its effects on other neurotransmitters, and its potential for inducing tolerance and dependence.

Zukünftige Richtungen

There are several future directions for research on Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate, including the development of new formulations and delivery methods, the investigation of its effects on other neurotransmitters and brain regions, and the exploration of its potential for use in the treatment of other conditions, such as Alzheimer's disease and traumatic brain injury. Additionally, more research is needed to better understand the long-term effects of Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate on brain structure and function, as well as its potential for abuse and addiction.

Synthesemethoden

Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate can be synthesized by using a variety of methods, including the Friedel-Crafts reaction, the Mannich reaction, and the reductive amination reaction. The most commonly used method for the synthesis of Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate is the Friedel-Crafts reaction, which involves the reaction of 4-chlorobenzoyl chloride with pyrrolidine in the presence of aluminum chloride as a catalyst.

Wissenschaftliche Forschungsanwendungen

Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. It has been shown to be effective in improving attention, reducing impulsivity, and increasing cognitive performance in individuals with ADHD. It has also been used to treat other conditions, such as depression, anxiety, and chronic pain.

Eigenschaften

IUPAC Name |

methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-16-12(15)11-7-6-10(14-11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDJSFPRXXSBGZ-QWRGUYRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(N1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@H](N1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide](/img/structure/B2996810.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2996811.png)

![3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B2996813.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide](/img/structure/B2996814.png)

![4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996815.png)

![3-(3,5-Dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2996816.png)

![4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2996819.png)

![2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2996826.png)

![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B2996828.png)

![N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]cyclohexyl]prop-2-enamide](/img/structure/B2996831.png)